2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling to form the final product. Common reagents used include aldehydes, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with quinoline, pyrazole, and pyrimidinone moieties. Examples include:
- 2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl derivatives
- 3,5-dimethylpyrazole derivatives
- Pyrimidinone-based compounds .
Uniqueness
What sets 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one apart is its unique combination of these three heterocyclic structures, which may confer distinct chemical and biological properties not found in other similar compounds .
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 4086-61-7) belongs to a class of heterocyclic compounds that exhibit diverse biological activities. This article reviews the pharmacological properties and biological activities associated with this compound based on available literature.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring fused with a pyrimidine moiety and a tetrahydroquinoline derivative. Its molecular formula is C18H22N4O, with a molecular weight of approximately 302.4 g/mol. The following table summarizes its physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₄O |
Molecular Weight | 302.4 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | 391.4 °C |
Melting Point | Not available |
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
1. Anticancer Activity
Research has demonstrated that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that modifications to the pyrazole structure enhanced cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .
2. Anti-inflammatory Properties
Compounds containing the pyrazole nucleus are known for their anti-inflammatory effects. In vitro studies indicated that certain derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages . The compound's structure suggests potential for similar activity due to its ability to modulate inflammatory pathways.
3. Antimicrobial Activity
The antimicrobial efficacy of compounds related to this structure has been documented against various bacterial strains including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have specifically evaluated the biological activities of pyrazole derivatives:
- Study on Anticancer Activity : A series of substituted pyrazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, a related compound demonstrated comparable anti-inflammatory effects to indomethacin, suggesting strong potential for treating inflammatory conditions .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-12-15(2)27(24-14)22-23-17(4)16(3)21(29)26(22)13-20(28)25-11-7-9-18-8-5-6-10-19(18)25/h5-6,8,10,12H,7,9,11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHZELZKDISIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N3CCCC4=CC=CC=C43)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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